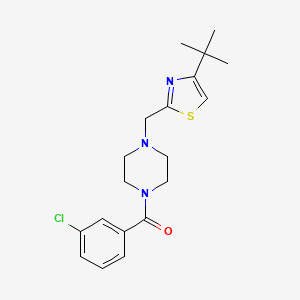

(4-((4-(Tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)(3-chlorophenyl)methanone

Beschreibung

The compound "(4-((4-(Tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)(3-chlorophenyl)methanone" features a piperazine core linked to a 3-chlorophenyl methanone group and a 4-(tert-butyl)thiazole substituent. This structure combines a rigid aromatic system (thiazole and chlorophenyl) with a flexible piperazine moiety, enabling diverse interactions with biological targets.

Eigenschaften

IUPAC Name |

[4-[(4-tert-butyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]-(3-chlorophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24ClN3OS/c1-19(2,3)16-13-25-17(21-16)12-22-7-9-23(10-8-22)18(24)14-5-4-6-15(20)11-14/h4-6,11,13H,7-10,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGKJJMUVVYLDSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CSC(=N1)CN2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

It’s known that both thiazole and indole derivatives, which are structural components of this compound, have been found to bind with high affinity to multiple receptors. These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.

Mode of Action

Thiazole derivatives have been found to act as potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs. Similarly, indole derivatives have shown clinical and biological applications, binding with high affinity to multiple receptors.

Biologische Aktivität

The compound (4-((4-(Tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)(3-chlorophenyl)methanone is a thiazole-derived piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 367.93 g/mol. The structure features a thiazole ring, a piperazine moiety, and a chlorophenyl group, which are pivotal for its biological activities.

1. Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study evaluated various thiazole compounds against multiple bacterial strains and fungi, revealing that compounds with similar structural motifs to our target compound showed moderate to good antimicrobial activity. The minimum inhibitory concentrations (MICs) ranged from 100 to 400 µg/mL for effective compounds .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| Compound A | E. coli | 200 |

| Compound B | S. aureus | 150 |

| Target Compound | C. albicans | 300 |

2. Anticancer Activity

The anticancer potential of thiazole derivatives has been extensively studied. For example, compounds similar to the target compound have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The mechanism often involves the induction of apoptosis through the activation of caspase pathways.

A particular study highlighted that a thiazole-based compound exhibited an IC50 value of less than 10 µM against MCF-7 cells, indicating strong antiproliferative activity .

Table 2: Anticancer Activity of Thiazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound C | MCF-7 | 8 |

| Compound D | A549 | 12 |

| Target Compound | HT-29 | <10 |

3. Anti-inflammatory Activity

Thiazole derivatives have also been explored for their anti-inflammatory properties. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. The target compound's structural features may facilitate interactions with inflammatory pathways, potentially leading to therapeutic applications in conditions like arthritis and chronic inflammation .

Case Studies

- Antimicrobial Study : A recent investigation assessed a series of thiazole derivatives for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The study found that modifications in the thiazole ring significantly affected the activity levels, suggesting structure-activity relationships (SAR) that could inform future drug design .

- Anticancer Research : In an experimental model using human cancer cell lines, a related thiazole derivative was shown to induce apoptosis through mitochondrial pathways. The compound was noted for its ability to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors .

Vergleich Mit ähnlichen Verbindungen

Sulfonylpiperazine Derivatives ()

Compounds 9ea–9ee (Table 1) feature a piperazine ring linked to imidazo[2,1-b]thiazole and sulfonyl-substituted aryl groups. Key differences from the target compound include:

- Sulfonyl vs.

- Thiazole Substitution : The target’s 4-(tert-butyl)thiazole contrasts with 9ee’s 4-(tert-butyl)phenylsulfonyl group, impacting steric bulk and lipophilicity.

Table 1: Physicochemical Properties of Sulfonylpiperazine Analogues

| Compound | Substituent | Yield (%) | Melting Point (°C) | Molecular Weight (MS) |

|---|---|---|---|---|

| 9ea | 4-Methoxyphenylsulfonyl | 86 | 232–234 | 483 [M+H]+ |

| 9eb | Tosyl | 84 | 250–252 | 483 [M+H]+ |

| 9ec | 4-Chlorophenylsulfonyl | 80 | 245–247 | 487 [M+H]+ |

| 9ee | 4-(tert-Butyl)phenylsulfonyl | 80 | 257–259 | 509 [M+H]+ |

The higher melting point of 9ee (257–259°C) compared to 9ea (232–234°C) highlights the influence of the tert-butyl group on crystallinity .

Urea-Based Piperazine-Thiazole Derivatives ()

Compounds 11a–11o () and 1e–2b () incorporate urea linkages and hydrazinyl-oxoethyl side chains. For example, compound 11f (1-(3-chlorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea) shares the 3-chlorophenyl group with the target compound but diverges in its urea backbone and hydrazinyl moiety, which likely enhance hydrogen-bonding capacity (ESI-MS: 500.2 [M+H]+) .

Carbonic Anhydrase (CA) Inhibition ()

Compounds 9ea–9ee were evaluated for CA inhibition.

Ca²⁺-ATPase Inhibition ()

NF1442 and NF1058, quinoline-piperazine derivatives with chlorophenyl groups, exhibit potent Ca²⁺-ATPase inhibition (IC₅₀: 1.3 and 8.0 µM).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.